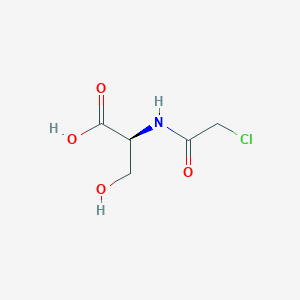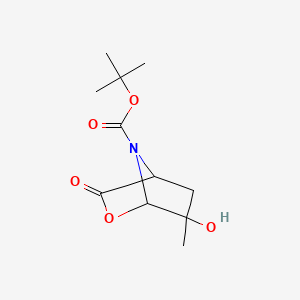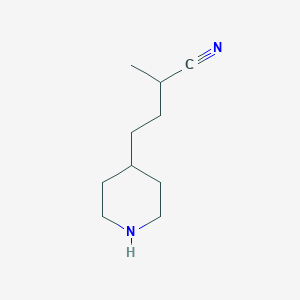![molecular formula C10H9F B15205372 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene is an organic compound with the molecular formula C10H9F. This compound is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 1,3-butadienyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene typically involves the reaction of 2-fluorobenzene with 1,3-butadiene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 2-fluorobenzene is reacted with 1,3-butadiene in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the fluorine atom can be replaced by other substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alkanes.
Wissenschaftliche Forschungsanwendungen
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological molecules.
Medicine: Research into the pharmacological properties of fluorinated compounds often includes this compound as a model compound to study drug-receptor interactions and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to certain biological targets, influencing its activity. The pathways involved may include signal transduction mechanisms and metabolic processes that are modulated by the compound’s structure and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene include other fluorinated aromatic compounds such as:
1-Fluoro-2-(1,3-butadienyl)benzene: Similar in structure but with different substitution patterns.
2-Fluoro-1,3-butadiene: Lacks the aromatic benzene ring but contains the fluorinated butadiene moiety.
1,4-Difluorobenzene: Contains two fluorine atoms on the benzene ring but lacks the butadienyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H9F |
|---|---|
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
1-[(1E)-buta-1,3-dienyl]-2-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-2-3-6-9-7-4-5-8-10(9)11/h2-8H,1H2/b6-3+ |
InChI-Schlüssel |
COEBTIGMXUBXNA-ZZXKWVIFSA-N |
Isomerische SMILES |
C=C/C=C/C1=CC=CC=C1F |
Kanonische SMILES |
C=CC=CC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)

![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
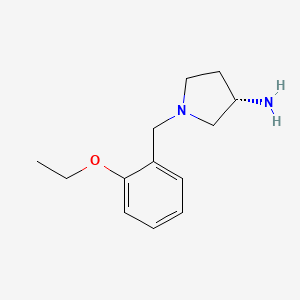
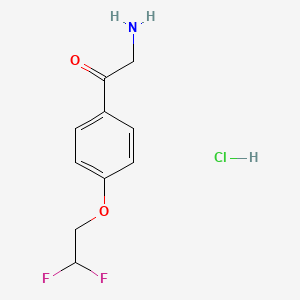
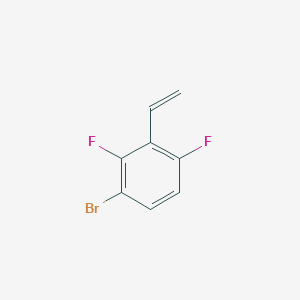
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)
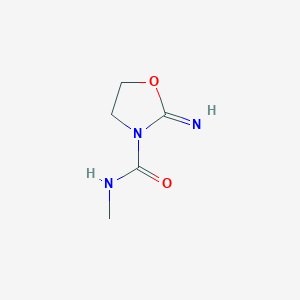

![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
